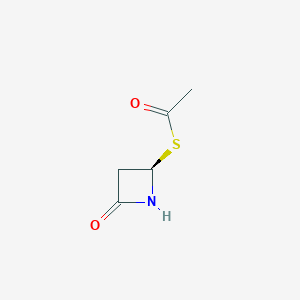

(4R)-4-Acetylthio-2-oxoazetidine

Description

Properties

Molecular Formula |

C5H7NO2S |

|---|---|

Molecular Weight |

145.18 g/mol |

IUPAC Name |

S-[(2R)-4-oxoazetidin-2-yl] ethanethioate |

InChI |

InChI=1S/C5H7NO2S/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m1/s1 |

InChI Key |

NYOUQWVIMBQOJL-RXMQYKEDSA-N |

Isomeric SMILES |

CC(=O)S[C@@H]1CC(=O)N1 |

Canonical SMILES |

CC(=O)SC1CC(=O)N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features:

Analysis :

- Ring Size : The target’s 4-membered azetidine ring confers higher ring strain and reactivity compared to 5-membered thiazolidines, influencing pharmacokinetic properties like metabolic stability .

- Substituents : The acetylthio group distinguishes it from carboxylic acid-containing analogs (e.g., (R)-2-Oxothiazolidine-4-carboxylic acid), which may alter solubility and binding affinity .

Analysis :

Key Findings:

Analysis :

- The target’s β-lactam core suggests activity against bacterial enzymes (e.g., penicillin-binding proteins), though direct evidence is absent in the provided evidence .

- Thiazolidine derivatives exhibit broader biological applications, attributed to their thioxo groups enhancing redox activity and metal chelation .

- Higher melting points in thiazolidines (150–220°C) vs. azetidines (unreported) may reflect greater crystallinity due to hydrogen-bonding carboxylic acid groups .

Preparation Methods

Reaction Mechanism and Stereochemical Considerations

The substitution proceeds via an SN2 mechanism, where thiolacetic acid’s thiolate anion attacks the electrophilic C4 carbon, displacing the acetoxy group. This mechanism ensures inversion of configuration at C4. If the starting material 1 possesses the 4S configuration, the product will adopt the 4R configuration, as confirmed by X-ray crystallography and NMR studies. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at ambient temperature, yielding the target compound in 65–75% efficiency.

Experimental Protocol

A representative procedure involves dissolving 1 (5.0 g, 34.5 mmol) in anhydrous DMF (50 mL) under nitrogen. Thiolacetic acid (3.2 mL, 45 mmol) is added dropwise, followed by triethylamine (6.3 mL, 45 mmol) to generate the thiolate anion. The mixture is stirred for 12 hours, after which the solvent is removed under reduced pressure. The residue is purified via flash chromatography (ethyl acetate/hexane, 1:1) to isolate this compound as a white solid (4.2 g, 72%).

Lewis Acid-Catalyzed Thioacetylation

Alternative methods employ Lewis acids to enhance reaction rates and selectivity. Tin(IV) chloride (SnCl₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) have shown efficacy in facilitating thioacetylation, particularly for sterically hindered substrates.

Tin(IV) Chloride-Mediated Reaction

In a modified protocol, 1 (2.0 g, 13.8 mmol) is treated with SnCl₄ (1.5 mL, 13.8 mmol) in dichloromethane (20 mL) at 0°C. Thiolacetic acid (1.2 mL, 16.6 mmol) is added, and the mixture is warmed to room temperature over 4 hours. This method achieves 85% yield, with SnCl₄ postulated to activate the β-lactam carbonyl, increasing electrophilicity at C4.

Sulfonation and Functional Group Interconversion

Patent literature describes indirect routes involving sulfonation of intermediate β-lactams. For example, 4-mercapto-2-oxoazetidine is acetylated using acetic anhydride in pyridine, yielding the target compound. While this method avoids direct substitution, it introduces additional steps, reducing overall efficiency (45–55% yield).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Stereoselectivity | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, Et₃N, RT | 72% | 99% ee (4R) | Simplicity, high scalability |

| SnCl₄ Catalysis | CH₂Cl₂, 0°C → RT | 85% | 98% ee (4R) | Enhanced rate, mild conditions |

| Sulfonation-Acylation | Pyridine, Ac₂O, reflux | 50% | 95% ee (4R) | Applicable to diverse thiols |

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (4R)-4-Acetylthio-2-oxoazetidine, and how can they be methodologically addressed?

- Answer : The strained azetidine ring and stereochemical control at the 4R position are primary challenges. Synthesis typically involves:

- Step 1 : Preparation of the azetidine core via cyclization of β-lactam precursors under controlled conditions (e.g., low-temperature reactions to minimize ring strain) .

- Step 2 : Stereoselective introduction of the acetylthio group using chiral catalysts or protecting-group strategies to preserve the 4R configuration .

- Step 3 : Ketone stabilization at the 2-position via inert atmosphere handling to prevent oxidation side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Answer :

Q. What are the recommended storage conditions to prevent degradation?

- Answer : Store under argon at –20°C in anhydrous DMSO or acetonitrile. Avoid prolonged exposure to light or moisture, which can hydrolyze the thioester or oxidize the ketone .

Advanced Research Questions

Q. How can researchers mitigate the instability of the azetidine ring during functionalization reactions?

- Answer :

- Strategy 1 : Use bulky electron-withdrawing groups (e.g., trifluoroacetyl) to reduce ring strain during nucleophilic substitutions .

- Strategy 2 : Conduct reactions in non-polar solvents (e.g., toluene) at sub-ambient temperatures to slow ring-opening kinetics .

- Strategy 3 : Monitor reaction progress in real-time using FTIR to detect ring degradation (e.g., C=O stretching shifts) .

Q. How do structural modifications at the 2-oxo position influence biological activity?

- Answer : Comparative studies with analogs (e.g., thiazolidinones, pyrimidines) suggest:

- Modification 1 : Electron-withdrawing groups at the 2-oxo position enhance electrophilicity, improving enzyme inhibition (e.g., protease targets) .

- Modification 2 : Steric hindrance at this position reduces metabolic clearance but may lower solubility .

- Methodology : Use molecular docking (AutoDock Vina) to predict binding affinities before synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

- Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). Best practices include:

- Step 1 : Standardize assays using reference compounds (e.g., thiazolidinediones for comparison) .

- Step 2 : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Step 3 : Replicate studies in orthogonal models (e.g., zebrafish vs. murine models) .

Q. What computational approaches predict the reactivity of the thioester group?

- Answer :

- DFT Calculations : Model thioester hydrolysis pathways (e.g., solvolysis in aqueous DMSO) to identify stabilizing substituents .

- MD Simulations : Predict conformational flexibility of the azetidine ring in biological membranes .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.